N-(2-Methyl-1,3-benzothiazol-5-yl)oxolane-3-carboxamide
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Overview
Description
N-(2-Methyl-1,3-benzothiazol-5-yl)oxolane-3-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with an oxolane ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The benzothiazole moiety is known for its biological activity, while the oxolane ring contributes to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1,3-benzothiazol-5-yl)oxolane-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate oxolane derivative. One common method includes the reaction of 2-aminobenzenethiol with oxolane-3-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process often includes the preparation of intermediate compounds, followed by their cyclization and functionalization to achieve the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1,3-benzothiazol-5-yl)oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups to the benzothiazole ring.
Scientific Research Applications
N-(2-Methyl-1,3-benzothiazol-5-yl)oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound’s stability and reactivity make it suitable for use in material science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The oxolane ring may enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Oxolane derivatives: Compounds like oxolane-2-carboxylic acid and oxolane-3-carboxylic acid are structurally related due to the presence of the oxolane ring.
Uniqueness
N-(2-Methyl-1,3-benzothiazol-5-yl)oxolane-3-carboxamide is unique due to the combination of the benzothiazole and oxolane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-14-11-6-10(2-3-12(11)18-8)15-13(16)9-4-5-17-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMBFONBPZHBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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